molecular formula C47H48OP2 B8738812 (R,R)-2,7-DI-Tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xanthene

(R,R)-2,7-DI-Tert-butyl-9,9-dimethyl-4,5-bis(methylphenylphosphino)xanthene

Cat. No. B8738812
M. Wt: 690.8 g/mol
InChI Key: KDKJDGIJQNFICS-UHFFFAOYSA-N
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Patent
US07745652B2

Procedure details

A hydroformylation reaction was carried out in a Parr reactor (300 mL capacity) equipped with a mechanical stirrer, gas inlet tube, heating jacket, pressure transducer and thermocouple. The reactor was charged with methyl-9-decenoate (100 g, 0.54 mol), acetylacetonate(dicarbonyl)-rhodium (II) [Rh(CO)2 acac] (32 mg, 0.12 mmol), and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (342 mg, 0.49 mmol) under nitrogen, and then the reactor was sealed. The reactor was connected to a feed line for delivering synthesis gas (CO/H2, 1:1). The system was flushed with synthesis gas twice and then pressurized to 450 psi (3,103 kPa). The reactor was heated to 85° C. for 16 h while maintaining 450 psi (3,103 kPa) of syn gas pressure. After 16 h, the temperature was raised to 100° C. and heated for an additional 4 h. The reactor was cooled to ambient temperature and the unreacted gas was vented. After flushing the reactor with nitrogen to remove the last traces of syn gas, dioxane (50 ml) and 1 g of 5% Pt/SiO2 were introduced to the reactor. The system was flushed with hydrogen twice and pressurized to 500 psi (3,448 kPa) with hydrogen. The mixture was then heated to 150° C. for 20 h maintaining 500 psi (3,448 kPa) of hydrogen pressure. After cooling, the contents were filtered to remove the solid catalyst, and the solvent was removed by rotary evaporation. The resulting liquid was subjected to distillation under reduced pressure. The fraction boiling at 140-150° C. (1.5 mm pressure) was collected and dissolved in 1200 mL of hexanes. The solution was then allowed to crystallize in a freezer for 18 h. White crystals were collected by cold filtration and washed once with cold hexanes. Drying under reduced pressure yielded methyl 11-hydroxyundecanoate as white solid (77 g; 65% overall yield). Conversion of methyl 11-hydroxyundecanoate via transesterification with a polyol, such as glycerol, to the corresponding polyester polyol, such as the triglyceride of 11-hydroxyundecanoic acid, can be effected by transesterification methods known in the art.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
acetylacetonate(dicarbonyl)-rhodium (II)
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12].C(C1C=C(P(C2C=CC=CC=2)C2C=CC=CC=2)C2[O:28][C:27]3C(=CC(C(C)(C)C)=CC=3P(C3C=CC=CC=3)C3C=CC=CC=3)C(C)(C)C=2C=1)(C)(C)C>>[OH:28][CH2:27][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:13]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC(CCCCCCCC=C)=O
Name
acetylacetonate(dicarbonyl)-rhodium (II)
Quantity
32 mg
Type
reactant
Smiles
Name
Quantity
342 mg
Type
reactant
Smiles
C(C)(C)(C)C1=CC=2C(C3=CC(=CC(=C3OC2C(=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A hydroformylation reaction
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
heating jacket, pressure transducer and thermocouple
CUSTOM
Type
CUSTOM
Details
the reactor was sealed
CUSTOM
Type
CUSTOM
Details
synthesis gas (CO/H2, 1:1)
CUSTOM
Type
CUSTOM
Details
The system was flushed with synthesis gas twice
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining 450 psi (3,103 kPa) of syn gas pressure
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for an additional 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
After flushing the reactor with nitrogen
CUSTOM
Type
CUSTOM
Details
to remove the last traces of syn gas, dioxane (50 ml) and 1 g of 5% Pt/SiO2
ADDITION
Type
ADDITION
Details
were introduced to the reactor
CUSTOM
Type
CUSTOM
Details
The system was flushed with hydrogen twice
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated to 150° C. for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining 500 psi (3,448 kPa) of hydrogen pressure
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the contents were filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid catalyst
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
The resulting liquid was subjected to distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 140-150° C. (1.5 mm pressure) was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1200 mL of hexanes
CUSTOM
Type
CUSTOM
Details
to crystallize in a freezer for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
White crystals were collected by cold filtration
WASH
Type
WASH
Details
washed once with cold hexanes
CUSTOM
Type
CUSTOM
Details
Drying under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielded

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCCCCCCCCCC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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